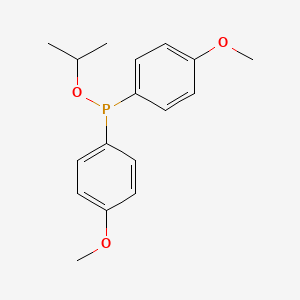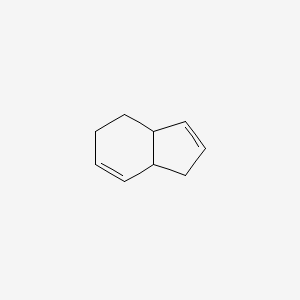
3a,4,5,7a-Tetrahydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,4,5,7a-Tetrahydro-1H-indene is an organic compound with the molecular formula C9H12 and a molecular weight of 120.1916 . It is also known by other names such as 3a,4,7,7a-Tetrahydroindene and Bicyclo[4.3.0]nona-3,7-diene . This compound is a bicyclic hydrocarbon, which means it contains two fused rings. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
The synthesis of 3a,4,5,7a-Tetrahydro-1H-indene can be achieved through several methods. One common synthetic route involves the catalytic hydrogenation of indene. This process typically uses a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures . Another method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrogenation . Industrial production methods often utilize similar catalytic hydrogenation processes but on a larger scale, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
3a,4,5,7a-Tetrahydro-1H-indene undergoes various chemical reactions, including:
Reduction: It can be reduced further to form more saturated hydrocarbons using hydrogen gas and metal catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
3a,4,5,7a-Tetrahydro-1H-indene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3a,4,5,7a-Tetrahydro-1H-indene involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3a,4,5,7a-Tetrahydro-1H-indene can be compared with other similar compounds such as:
Indene: A parent compound with a similar structure but without the additional hydrogenation.
Tetrahydronaphthalene: Another bicyclic hydrocarbon with a similar structure but different ring fusion.
Cyclopentadiene: A related compound used in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for various chemical and industrial applications.
Propriétés
Numéro CAS |
64849-22-5 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
3a,4,5,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,3-4,7-9H,2,5-6H2 |
Clé InChI |
XOKYBNQQPOTRHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CCC2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
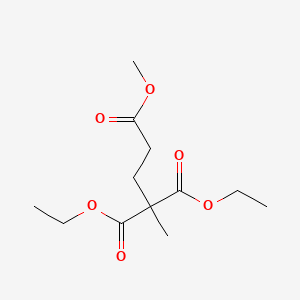
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)


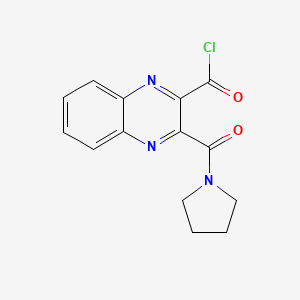
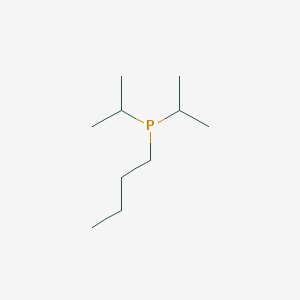
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

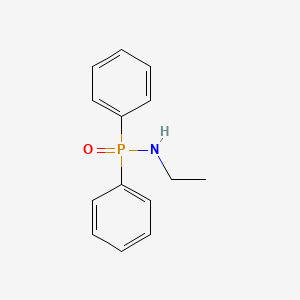
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)

